molecular formula C18H16N2O4 B2465722 5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide CAS No. 443116-98-1

5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2465722
CAS No.: 443116-98-1
M. Wt: 324.336
InChI Key: WMCBFXWZCRRNBB-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly as a core scaffold for the development of protein kinase inhibitors. Its structural motif is characteristic of compounds designed to interact with the ATP-binding pocket of various kinases. Research into analogous pyranopyridine derivatives has demonstrated potent inhibitory activity against a range of clinically relevant kinases, including JAK2 and FLT3, which are critical targets in oncological research for conditions like myeloproliferative neoplasms and acute myeloid leukemia [https://pubmed.ncbi.nlm.nih.gov/25787743/]. The mechanism of action for this class of compounds typically involves competitive binding at the kinase's active site, thereby preventing phosphorylation and subsequent disruption of downstream signaling cascades that drive cell proliferation and survival. The specific substitution pattern on this molecule, including the hydroxymethyl group and the p-tolyl carboxamide, is engineered to optimize hydrogen bonding and hydrophobic interactions within the target protein, enhancing selectivity and binding affinity. This reagent serves as a versatile chemical intermediate or a lead compound for researchers engaged in structure-activity relationship (SAR) studies, aimed at developing novel therapeutics for cancer and inflammatory diseases.

Properties

IUPAC Name

5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10-3-5-13(6-4-10)20-17(22)15-7-14-12(9-21)8-19-11(2)16(14)24-18(15)23/h3-8,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCBFXWZCRRNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations

The following compounds share the pyrano[2,3-c]pyridine scaffold but differ in substituents, leading to distinct properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C22H20N2O4 376.41 5-Hydroxymethyl, 8-Methyl, N-(4-Methylphenyl), 2-Oxo
(2Z)-N-(5-Chloro-2,4-Dimethoxyphenyl)-5-(Hydroxymethyl)-2-[(4-Methoxyphenyl)Imino]-8-Methyl-2H-Pyrano[2,3-c]Pyridine-3-Carboxamide C26H24ClN3O6 509.94 5-Chloro, 2,4-Dimethoxy, 4-Methoxyphenylimino, 2-Imino (Z-configuration)
K227-0714: (2Z)-N-(2-Ethoxyphenyl)-5-(Hydroxymethyl)-8-Methyl-2-(Phenylimino)-2H-Pyrano[2,3-c]Pyridine-3-Carboxamide C25H23N3O4 429.47 2-Ethoxyphenyl, Phenylimino, 2-Imino (Z-configuration)

Physicochemical Properties

  • Hydrophilicity: The target compound’s hydroxymethyl and oxo groups enhance aqueous solubility compared to the methoxy/ethoxy and imino groups in analogues, which increase lipophilicity (e.g., logP for the chloro-dimethoxy analogue is likely higher due to Cl and methoxy groups) .
  • Hydrogen Bonding: The 2-oxo group in the target compound supports stronger hydrogen bonding versus the imino group in analogues, which may reduce polar interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide?

  • Methodological Answer : Synthesis of structurally similar pyrano-pyridine derivatives often involves multi-step reactions, such as condensation of substituted pyridine precursors with carbonyl-containing moieties. For example, highlights the use of dichloromethane and sodium hydroxide for coupling reactions, followed by purification via column chromatography or recrystallization. Key steps include controlling reaction temperature (e.g., reflux conditions) and stoichiometric ratios to minimize side products. Post-synthesis characterization via HPLC (to confirm ≥98% purity, as in ) is critical .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C): Analyze chemical shifts for the hydroxymethyl group (~δ 4.5 ppm for -CH2OH) and aromatic protons from the pyrano-pyridine core (δ 6.5–8.5 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and hydroxyl (-OH) bands around 3300 cm⁻¹.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns. Cross-reference with simulated spectra from computational tools like PubChem () .

Advanced Research Questions

Q. What experimental strategies address low solubility of this compound in aqueous buffers?

  • Methodological Answer : Solubility challenges in hydrophilic media can be mitigated via:

  • Co-solvent systems : Use DMSO or ethanol (≤1% v/v) to enhance dissolution while ensuring biocompatibility in cellular assays ().
  • Surfactant-assisted dispersion : Polysorbate-80 or cyclodextrins improve stability for in vivo studies.
  • Structural modification : Introduce polar substituents (e.g., sulfonate groups) without altering core pharmacophores. demonstrates analogous solubility optimization for thieno-pyridine derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Implement:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 or HepG2) and control for pH/temperature.
  • Purity validation : Re-test compounds with HPLC (≥99% purity, as in ) to exclude confounding effects from byproducts.
  • Dose-response curves : Compare EC50/IC50 values across studies, accounting for batch-to-batch variability. emphasizes reproducibility in pyrimidine bioactivity studies .

Q. What computational tools predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to model interactions:

  • Target selection : Prioritize proteins with conserved pyridine-binding pockets (e.g., kinases or GPCRs).
  • Parameterization : Assign partial charges using Gaussian09 and the AMBER force field. ’s PubChem data can inform ligand topology files.
  • Validation : Cross-check with experimental IC50 values from enzymatic assays .

Q. How does the hydroxymethyl group influence the compound’s pharmacokinetics?

  • Methodological Answer : The hydroxymethyl moiety impacts:

  • Metabolic stability : Assess via liver microsome assays (e.g., human CYP450 isoforms). Compare with methyl or carboxyl analogs ().
  • Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). Hydroxyl groups may reduce logP, as seen in ’s thieno-pyridine derivatives.
  • Toxicity : Screen for reactive metabolites using glutathione trapping assays .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow GHS guidelines ():

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, rinse with water for 15 minutes (). Acute toxicity data (Category 4 for oral/dermal routes) suggest moderate risk .

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